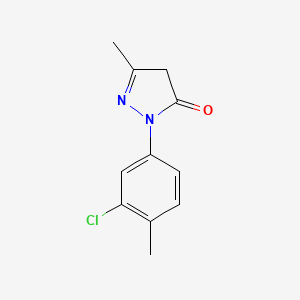
2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known as CMPD22, is a chemical compound with potential applications in scientific research. It is a pyrazolone derivative that has been shown to have various biological effects, including anti-inflammatory and anti-tumor properties. In
Wirkmechanismus
The mechanism of action of 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has also been found to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, it has been found to inhibit angiogenesis, which is the formation of new blood vessels. This makes it a potential treatment option for diseases such as cancer and age-related macular degeneration. 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological effects. This makes it a safer option for in vitro and in vivo studies. However, one limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of its potential applications in other scientific fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one and its potential side effects.
Synthesemethoden
The synthesis of 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 3-chloro-4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol. The resulting pyrazolone derivative is then purified using column chromatography. The yield of this synthesis method is approximately 70%.
Wissenschaftliche Forschungsanwendungen
2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various scientific fields, including cancer research, inflammation research, and neuroscience. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes it a potential treatment option for inflammatory diseases such as rheumatoid arthritis. 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has also been studied for its effects on the nervous system, with research suggesting that it may have neuroprotective properties.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methylphenyl)-5-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-3-4-9(6-10(7)12)14-11(15)5-8(2)13-14/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTMRPNPEMPQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5812783.png)


![3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5812807.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)
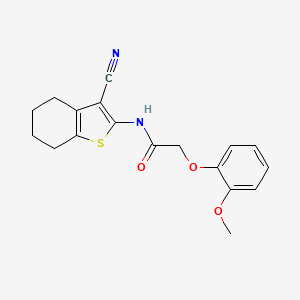
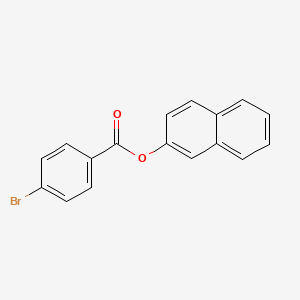

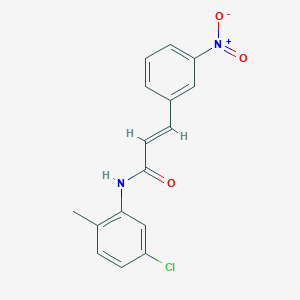
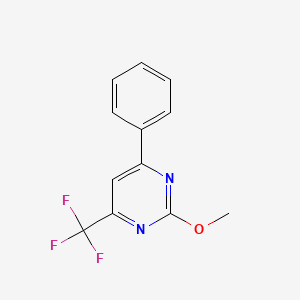
![6-bromo-2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5812847.png)
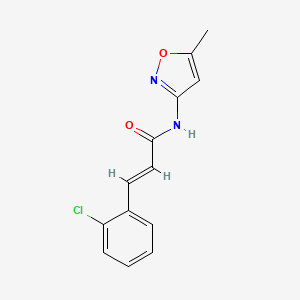
![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)